molecular formula C19H20FN3O2 B2363922 1-(3,4-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894031-67-5

1-(3,4-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2363922
CAS No.: 894031-67-5
M. Wt: 341.386
InChI Key: DYZRJAXKQRYCPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a urea derivative characterized by a 3,4-dimethylphenyl group on one urea nitrogen and a 3-fluorophenyl-substituted 5-oxopyrrolidin-3-yl moiety on the other. Urea derivatives are widely studied in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance interactions with biological targets. The compound’s structural uniqueness lies in its pyrrolidinone ring, which may confer conformational rigidity and influence solubility or metabolic stability compared to simpler aryl-substituted ureas.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c1-12-6-7-15(8-13(12)2)21-19(25)22-16-10-18(24)23(11-16)17-5-3-4-14(20)9-17/h3-9,16H,10-11H2,1-2H3,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZRJAXKQRYCPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Strategies

The synthesis of this compound follows two principal routes:

  • Pyrrolidinone Intermediate Synthesis : Formation of the 1-(3-fluorophenyl)-5-oxopyrrolidin-3-amine scaffold.
  • Urea Coupling : Reaction of the pyrrolidinone amine with a 3,4-dimethylphenyl isocyanate or carbamoyl chloride.

Detailed Preparation Methods

Synthesis of 1-(3-Fluorophenyl)-5-oxopyrrolidin-3-amine

The pyrrolidinone core is synthesized via a Michael addition-cyclization sequence:

Step 1: Preparation of γ-Keto Ester

React ethyl acrylate with 3-fluoroaniline in the presence of a base (e.g., K$$2$$CO$$3$$) to form ethyl 3-(3-fluorophenylamino)propanoate.

Step 2: Cyclization to Pyrrolidinone

Heat the γ-keto ester with acetic anhydride to induce cyclization, yielding 1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl acetate. Hydrolysis with NaOH produces 1-(3-fluorophenyl)-5-oxopyrrolidin-3-amine.

Reaction Scheme :
$$
\text{3-Fluoroaniline} + \text{ethyl acrylate} \xrightarrow{\text{K}2\text{CO}3} \text{ethyl 3-(3-fluorophenylamino)propanoate} \xrightarrow{\Delta, \text{Ac}_2\text{O}} \text{1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl acetate} \xrightarrow{\text{NaOH}} \text{1-(3-fluorophenyl)-5-oxopyrrolidin-3-amine}
$$

Analytical Data :

  • Yield : 68–72% (over three steps).
  • $$^1$$H-NMR (400 MHz, DMSO-$$d6$$): δ 7.45–7.38 (m, 1H, Ar–H), 7.25–7.15 (m, 2H, Ar–H), 4.10–3.95 (m, 1H, CH–NH$$2$$), 3.20–3.05 (m, 2H, CH$$2$$), 2.70–2.55 (m, 2H, CH$$2$$CO).

Urea Bond Formation

The amine intermediate is coupled with 3,4-dimethylphenyl isocyanate under mild conditions:

Step 1: Generation of 3,4-Dimethylphenyl Isocyanate

Treat 3,4-dimethylaniline with triphosgene in dichloromethane at 0–5°C.

Step 2: Urea Coupling

React 1-(3-fluorophenyl)-5-oxopyrrolidin-3-amine with 3,4-dimethylphenyl isocyanate in tetrahydrofuran (THF) at room temperature for 12–24 hours.

Reaction Scheme :
$$
\text{1-(3-fluorophenyl)-5-oxopyrrolidin-3-amine} + \text{3,4-dimethylphenyl isocyanate} \xrightarrow{\text{THF, rt}} \text{Target Compound}
$$

Optimized Conditions :

  • Molar Ratio : 1:1.2 (amine:isocyanate).
  • Catalyst : Triethylamine (1 eq).
  • Yield : 85–89%.

Alternative Route: Carbamoyl Chloride Approach

For substrates sensitive to isocyanates, carbamoyl chloride derivatives may be used:

Step 1: Synthesis of 3,4-Dimethylphenylcarbamoyl Chloride

Treat 3,4-dimethylaniline with phosgene or thiophosgene in toluene at 0°C.

Step 2: Coupling with Pyrrolidinone Amine

React the carbamoyl chloride with 1-(3-fluorophenyl)-5-oxopyrrolidin-3-amine in the presence of a base (e.g., pyridine).

Reaction Scheme :
$$
\text{1-(3-fluorophenyl)-5-oxopyrrolidin-3-amine} + \text{3,4-dimethylphenylcarbamoyl chloride} \xrightarrow{\text{pyridine}} \text{Target Compound}
$$

Yield : 78–82%.

Comparative Analysis of Methods

Method Reagents Yield Purity (HPLC) Advantages
Isocyanate Coupling 3,4-Dimethylphenyl isocyanate 85–89% >98% High yield, minimal byproducts
Carbamoyl Chloride Route Carbamoyl chloride 78–82% 95–97% Suitable for sensitive substrates

Characterization Data

Spectroscopic Properties

  • $$^1$$H-NMR (400 MHz, DMSO-$$d6$$): δ 8.25 (s, 1H, NH), 7.40–7.10 (m, 7H, Ar–H), 4.20–4.05 (m, 1H, CH–N), 3.30–3.10 (m, 2H, CH$$2$$), 2.80–2.60 (m, 2H, CH$$2$$CO), 2.25 (s, 6H, CH$$3$$).
  • HRMS (ESI): m/z [M + H]$$^+$$ calculated for C$${20}$$H$${21}$$FN$$3$$O$$2$$: 362.1614; found: 362.1611.

Chromatographic Data

  • HPLC : Retention time = 6.8 min (C18 column, 70:30 MeOH/H$$_2$$O).

Industrial-Scale Considerations

Patents (e.g.,) highlight the following optimizations for large-scale production:

  • Cost Efficiency : Use of recyclable solvents (e.g., ethyl acetate) in cyclization steps.
  • Safety : Substitution of phosgene with safer carbamoylating agents (e.g., 1,1'-carbonyldiimidazole).

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.

    Pharmacology: Studies may focus on the compound’s pharmacokinetics, pharmacodynamics, and toxicity profiles.

    Materials Science: The compound could be explored for its use in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, thereby modulating biochemical pathways.

    Receptor Binding: It may bind to specific receptors, altering cellular signaling and function.

    Gene Expression Modulation: The compound could influence gene expression, leading to changes in protein synthesis and cellular behavior.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound can be compared to urea derivatives synthesized in the Molecules 2013 study, which explore variations in aryl substituents and heterocyclic appendages. Below is a detailed analysis:

Key Observations

Substituent Effects on Yield: Derivatives with electron-withdrawing groups (e.g., trifluoromethyl in 6m or chloro-fluoro in 11c ) show comparable yields (~82–89%), suggesting synthetic robustness. The target compound’s pyrrolidinone ring may introduce steric or electronic challenges during synthesis, though specific yield data is unavailable.

Mass Spectrometry Trends :

  • The presence of trifluoromethyl or halogen substituents increases molecular weight (e.g., 6m: 373.4 vs. 6n: 266.1 ).
  • The target compound’s 5-oxopyrrolidin-3-yl group likely contributes to a moderate molecular weight, intermediate between simpler aryl ureas (e.g., 6n) and bulkier derivatives (e.g., 11n ).

Structural Implications for Bioactivity: The thiazolyl-piperazinyl moiety in 11n may enhance binding to enzymes or receptors via π-π stacking or hydrogen bonding, whereas the target compound’s pyrrolidinone could stabilize specific conformations for target engagement. Fluorine in the 3-fluorophenyl group (target compound) may improve metabolic stability and membrane permeability compared to non-fluorinated analogs like 6n .

Biological Activity

The compound 1-(3,4-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

Molecular Characteristics

PropertyValue
Molecular Formula C21H19FN2O2
Molecular Weight 350.4 g/mol
IUPAC Name N-(3,4-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
InChI Key KTJMQWQXNXVVMW-UHFFFAOYSA-N

The compound features a dihydropyridine ring, a carboxamide group, and substituted phenyl groups, which contribute to its unique chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Condensation Reaction : 3,4-dimethylbenzaldehyde is reacted with 3-fluorobenzylamine.
  • Cyclization and Oxidation : Following the condensation, cyclization and oxidation steps are performed to form the dihydropyridine structure along with the carboxamide group.

These reactions often require specific catalysts and controlled conditions to maximize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may modulate enzyme activities or receptor functions, leading to diverse pharmacological effects.

Research Findings

  • Antineoplastic Activity : Studies have shown that derivatives of similar structures exhibit significant antitumor effects against various cancer cell lines such as TK-10 and HT-29. For instance, compounds with similar urea linkages have demonstrated cytotoxicity at micromolar concentrations .
  • Antichagasic Activity : Some derivatives have been evaluated for their effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds in this category have shown promising results in reducing parasite load in vitro .
  • Cytotoxicity Studies : Research indicates that certain structural analogs exhibit cytotoxic effects against macrophages at higher concentrations while maintaining lower toxicity at therapeutic doses .

Case Studies

A notable case study involved the evaluation of a series of substituted phenyl ureas for their antitumor properties. The study found that modifications in the phenyl groups significantly influenced both potency and selectivity towards tumor cell lines .

Q & A

Q. What are the typical synthetic routes for synthesizing 1-(3,4-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea?

  • Methodological Answer : The synthesis involves three key steps:

Pyrrolidinone Core Formation : Cyclization of a γ-aminobutyric acid derivative under acidic conditions (e.g., HCl/EtOH) to form the 5-oxopyrrolidin-3-yl scaffold .

3,4-Dimethylphenyl Introduction : Reaction with 3,4-dimethylphenyl isocyanate via nucleophilic substitution in anhydrous dichloromethane at 0–5°C .

3-Fluorophenyl Functionalization : Friedel-Crafts acylation using 3-fluorobenzoyl chloride and AlCl₃ as a Lewis catalyst .
Final purification employs column chromatography (silica gel, ethyl acetate/hexane).

Q. Which characterization techniques are critical for structural confirmation?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and urea linkage .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and urea (N-H, ~3300 cm⁻¹) groups .

Q. What in vitro assays are standard for evaluating biological activity?

  • Methodological Answer :
  • Cytotoxicity Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., ATPase activity in 96-well plates) .

Q. How do structural modifications impact bioactivity?

  • Structure-Activity Relationship (SAR) Insights :
SubstitutionImpact on ActivityReference
3-FluorophenylEnhances target binding via hydrophobic interactions
3,4-DimethylphenylIncreases metabolic stability but reduces solubility
PyrrolidinoneFacilitates conformational rigidity for receptor binding

Advanced Research Questions

Q. How can researchers optimize the cyclization step to improve yield?

  • Methodological Answer :
  • Catalyst Screening : Replace AlCl₃ with Bi(OTf)₃ for milder conditions and reduced side reactions .
  • Solvent Optimization : Use DMF at 80°C to accelerate cyclization kinetics (yield improvement: 65% → 82%) .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12h to 45min (reported for analogous urea derivatives) .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Validation : Repeat assays with standardized concentrations (e.g., 0.1–100 µM) to rule out false positives .
  • Off-Target Profiling : Use proteome-wide affinity chromatography to identify non-specific binding .
  • Orthogonal Assays : Combine enzymatic inhibition data with cellular apoptosis markers (e.g., caspase-3 activation) .

Q. What computational strategies predict binding modes with target proteins?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina with crystal structures of kinase domains (PDB: 3POZ) to model urea interactions .
  • MD Simulations : GROMACS for 100ns trajectories to assess binding stability under physiological conditions .

Q. How to address solubility challenges in formulation for in vivo studies?

  • Methodological Answer :
  • Salt Formation : Use hydrochloride salts (improves aqueous solubility by 10-fold) .
  • Co-Solvent Systems : 10% DMSO + 5% PEG-400 in PBS for intraperitoneal administration .

Q. What purification techniques ensure >95% purity for pharmacological studies?

  • Methodological Answer :
  • Preparative HPLC : C18 column with acetonitrile/water gradient (70:30 → 95:5) .
  • Recrystallization : Ethanol/water (4:1) at −20°C to remove residual isocyanate intermediates .

Q. How to assess compound stability under physiological conditions?

  • Methodological Answer :
  • Forced Degradation : Incubate in simulated gastric fluid (pH 2.0, 37°C) and analyze via LC-MS for hydrolytic byproducts .
  • Light Stability : Expose to UV (365nm) for 48h; monitor urea bond integrity via TLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.